1-(3,5-Dichlorophenyl)-2,2,2-trifluoro-N-methylethanamine
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Overview
Description
1-(3,5-Dichlorophenyl)-2,2,2-trifluoro-N-methylethanamine is an organic compound with a complex structure that includes dichlorophenyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-(3,5-Dichlorophenyl)-2,2,2-trifluoro-N-methylethanamine typically involves multiple steps. One common method includes the reaction of 3,5-dichlorophenyl with trifluoroacetic acid derivatives. The process involves:
Nitration: Reacting a compound of formula (II) with a nitration agent to obtain the compound of formula (III).
Chlorination: Reacting the compound of formula (III) with trichloroisocyanuric acid in the presence of sulfuric acid or fuming sulfuric acid to obtain the compound of formula (IV).
Final Reaction: Reacting the compound of formula (III) with chlorine gas at a temperature from 180°C to 250°C to obtain the final product
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar steps as mentioned above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichlorophenyl)-2,2,2-trifluoro-N-methylethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced by other halogens or functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(3,5-Dichlorophenyl)-2,2,2-trifluoro-N-methylethanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anticancer and antimicrobial activities .
Mechanism of Action
The mechanism of action of 1-(3,5-Dichlorophenyl)-2,2,2-trifluoro-N-methylethanamine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone
- N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
- 3,5-Dichlorobenzamide derivatives .
Uniqueness
1-(3,5-Dichlorophenyl)-2,2,2-trifluoro-N-methylethanamine is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H8Cl2F3N |
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Molecular Weight |
258.06 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)-2,2,2-trifluoro-N-methylethanamine |
InChI |
InChI=1S/C9H8Cl2F3N/c1-15-8(9(12,13)14)5-2-6(10)4-7(11)3-5/h2-4,8,15H,1H3 |
InChI Key |
ZTEPGAAHNNGAFO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=CC(=CC(=C1)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
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